(4-Chlorophenyl)glycinehydrochloride

Catalog No.
S15942390
CAS No.
M.F
C8H9Cl2NO2
M. Wt
222.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)glycinehydrochloride

Product Name

(4-Chlorophenyl)glycinehydrochloride

IUPAC Name

2-(4-chloroanilino)acetic acid;hydrochloride

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H

InChI Key

VDVNPWNKALBWEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Cl.Cl

(4-Chlorophenyl)glycine hydrochloride, also known as (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, is a chemical compound with the formula C8_8H9_9ClNO2_2 and a molecular weight of approximately 185.61 g/mol. This compound features a chlorinated phenyl group attached to a glycine-like structure, making it a member of the amino acid family. It appears as a white to off-white powder and is soluble in water due to its hydrochloride form. Its CAS number is 108392-76-3, and it is commonly used in pharmaceutical applications due to its biological activity .

The reactivity of (4-Chlorophenyl)glycine hydrochloride primarily involves nucleophilic substitutions and condensation reactions typical of amino acids. It can undergo various transformations, including:

  • Formation of Peptides: By reacting with other amino acids through peptide bond formation.
  • Decarboxylation: Under certain conditions, it may lose its carboxylic acid group.
  • Halogenation: The chlorophenyl group can participate in electrophilic aromatic substitution reactions .

(4-Chlorophenyl)glycine hydrochloride exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an:

  • Antidepressant: Exhibiting properties that may influence neurotransmitter systems.
  • Analgesic: Showing efficacy in pain modulation pathways.
  • Antimicrobial Agent: Demonstrating antibacterial effects against various pathogens .

The compound's biological activity is attributed to its structural similarity to natural amino acids, allowing it to interact with biological receptors effectively.

Several synthetic routes have been developed for (4-Chlorophenyl)glycine hydrochloride:

  • Direct Amination: The synthesis can be achieved by the reaction of 4-chlorobenzaldehyde with glycine under acidic conditions, typically using hydrochloric acid as a catalyst.
  • Multi-step Synthesis: A more complex route involves the use of potassium cyanide and ammonium chloride in methanol, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .
  • Chiral Resolution: The compound can also be synthesized via chiral resolution methods, yielding enantiomerically pure forms through specific reagents or conditions that favor one enantiomer over another .

(4-Chlorophenyl)glycine hydrochloride finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Employed in studies investigating amino acid metabolism and receptor interactions.
  • Agriculture: Investigated for potential use in developing herbicides or pesticides due to its biological activity against certain plant pathogens .

Interaction studies involving (4-Chlorophenyl)glycine hydrochloride have focused on its binding affinity to various receptors and enzymes:

  • Neurotransmitter Receptors: Research indicates that it may modulate serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition: Studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Several compounds share structural similarities with (4-Chlorophenyl)glycine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Amino-4-(4-chlorophenyl)-acetic acid6212-33-5Similar structure; used in drug synthesis
2-Amino-2-(4-chlorophenyl)acetic acid108392-76-3Hydrochloride form; exhibits antidepressant properties
D,L-4-Chlorophenylglycine6212-33-5Racemic mixture; used in similar applications
4-Chloro-L-phenylalanine10399-03-0Chlorinated variant; used in peptide synthesis

Uniqueness

(4-Chlorophenyl)glycine hydrochloride is unique due to its specific chlorinated phenyl structure that enhances its biological activity compared to other similar compounds. Its ability to modulate neurotransmitter systems while maintaining stability under physiological conditions makes it particularly valuable for pharmaceutical applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

221.0010339 g/mol

Monoisotopic Mass

221.0010339 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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